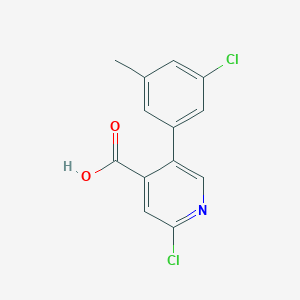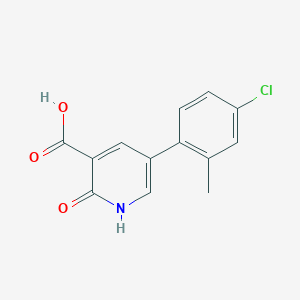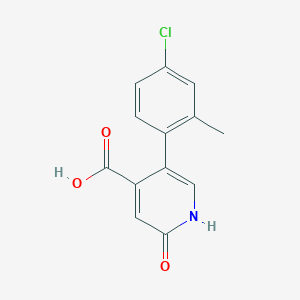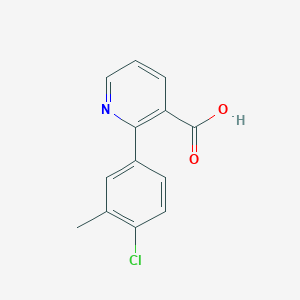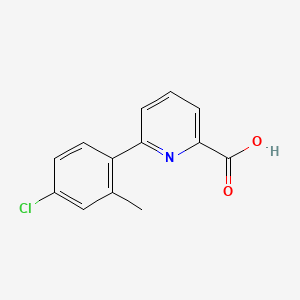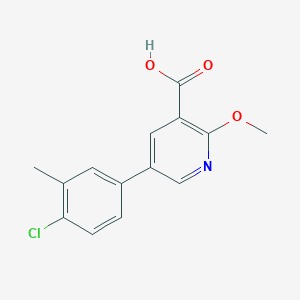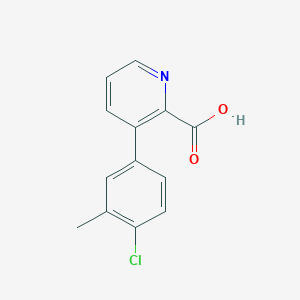
3-(4-Chloro-3-methylphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10ClNO2. This compound has garnered attention in various fields of research and industry due to its unique properties.
Preparation Methods
The synthesis of 3-(4-Chloro-3-methylphenyl)picolinic acid typically involves the reaction of picolinic acid with 4-chloro-3-methylphenyl derivatives under specific conditions. One common method includes the use of an alkaline reagent to facilitate the reaction, followed by acidification to obtain the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-Chloro-3-methylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chloro-3-methylphenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and immunomodulatory agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits viral entry by targeting viral membrane integrity and preventing viral-cellular membrane fusion . This action disrupts the viral replication process, making it a potential candidate for antiviral therapies.
Comparison with Similar Compounds
3-(4-Chloro-3-methylphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A pyridine carboxylate metabolite of tryptophan, known for its role in zinc transport and antiviral properties.
4-(3-Carboxyphenyl)picolinic acid: Used as a building block in coordination chemistry.
3-Chloropicolinic acid: Known for its herbicidal properties and used in agrochemical research.
Properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-7-9(4-5-11(8)14)10-3-2-6-15-12(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBGUINNRUREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
